molecular formula C12H16N4O2S B14943113 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine

2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine

Cat. No.: B14943113
M. Wt: 280.35 g/mol
InChI Key: LOOFBKHYTKZUJV-UHFFFAOYSA-N
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Description

2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group attached to a benzyl moiety, which is further connected to a triazole ring and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction. . The resulting triazole intermediate is then subjected to further functionalization.

The next step involves the introduction of the methylsulfonylbenzyl group. This can be accomplished by reacting the triazole intermediate with a suitable benzyl halide derivative under basic conditions. The final step is the attachment of the ethanamine chain, which can be achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted ethanamine derivatives .

Mechanism of Action

The mechanism of action of 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the triazole ring can interact with nucleic acids, potentially disrupting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and stability, while the triazole ring provides a versatile platform for further functionalization. This makes the compound a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

2-[1-[(4-methylsulfonylphenyl)methyl]triazol-4-yl]ethanamine

InChI

InChI=1S/C12H16N4O2S/c1-19(17,18)12-4-2-10(3-5-12)8-16-9-11(6-7-13)14-15-16/h2-5,9H,6-8,13H2,1H3

InChI Key

LOOFBKHYTKZUJV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2C=C(N=N2)CCN

Origin of Product

United States

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